N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
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Overview
Description
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide typically involves the reaction of a thiadiazole derivative with a cyclopenta[c]pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial for optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Halogenating agents: Chlorine, bromine
Nucleophiles: Ammonia, amines
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols .
Scientific Research Applications
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide has a wide range of scientific research applications, including:
Biology: Studied for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes and signaling pathways . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide include other thiadiazole derivatives, such as:
- 1,3,4-Thiadiazole-2-amine
- 1,3,4-Thiadiazole-5-thiol
- 1,3,4-Thiadiazole-2-thiol
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of the thiadiazole and cyclopenta[c]pyrazole moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H13N5O2S |
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Molecular Weight |
279.32 g/mol |
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C11H13N5O2S/c1-18-5-8-14-16-11(19-8)12-10(17)9-6-3-2-4-7(6)13-15-9/h2-5H2,1H3,(H,13,15)(H,12,16,17) |
InChI Key |
OURZFMOZMRGRQO-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)C2=NNC3=C2CCC3 |
Origin of Product |
United States |
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